Ropivacaine
Overview
Description
Ropivacaine is a long-acting local anesthetic belonging to the amino amide group. It is commonly used for local or regional anesthesia during surgery and for the management of acute pain. This compound is marketed under the trade name Naropin and is known for its reduced cardiotoxicity compared to other local anesthetics like bupivacaine .
Mechanism of Action
Target of Action
Ropivacaine primarily targets sodium channels in nerve fibers, blocking the generation and conduction of nerve impulses . This action is crucial for its role as a local anesthetic, as it increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Mode of Action
This compound interacts with its targets by reversibly inhibiting sodium ion influx in nerve fibers . This inhibition blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a temporary numbness and pain relief in the treated region .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. For instance, in breast cancer cells, this compound has been shown to inhibit the AKT1/GGT1/NF-κB signaling pathway . This inhibition leads to a decrease in the stemness of breast cancer cells, suggesting a potential anti-cancer effect of this compound .
Pharmacokinetics
This compound’s pharmacokinetics are highly dependent on the dose, route of administration, and patient condition . Following epidural administration, this compound undergoes complete and biphasic absorption . It is extensively metabolized, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life is reported to be between 1.6 and 6 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anesthetic properties. By blocking sodium channels, this compound inhibits the transmission of pain signals from nerves to the brain, resulting in temporary numbness and pain relief . In addition, recent studies have shown that this compound can suppress the stemness of breast cancer cells, indicating potential anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Ropivacaine interacts with various enzymes and proteins to exert its effects. It is slowly released from the this compound oil delivery depot (RODD), showing a stable and longer analgesic effect .
Cellular Effects
This compound influences cell function by blocking nerve impulses, particularly those conducted by fibers A and C . This blockage affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking nerve impulses. This blockage is achieved through binding interactions with specific proteins in nerve fibers, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The this compound concentration-time curve in plasma presents a bimodal profile, indicating that this compound is slowly released from the RODD .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the analgesic duration of RODD 3 mg and this compound aqueous injection (RAI) 0.9 mg blocking the sciatic nerve lasted about 20 hours and 2 hours, respectively, and their blocking intensity was similar .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and its release from the RODD can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters or binding proteins . Its localization or accumulation can be affected by its release from the RODD .
Subcellular Localization
It is known that this compound targets specific compartments or organelles in nerve fibers to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropivacaine is synthesized through the resolution of racemic pipecoloxylidide in non-ketonic solvents to obtain (S)-pipecoloxylidide. This is followed by N-propylation in water as the reaction medium to produce (S)-ropivacaine base. The base is then converted to this compound hydrochloride monohydrate in one step and recrystallized from isopropanol .
Industrial Production Methods
Industrial production of this compound involves the use of multivesicular liposome formulations for sustained delivery. These formulations are prepared by the multiple emulsion method, which includes steps like washing with phosphate-buffered saline and harvesting by centrifugation .
Chemical Reactions Analysis
Types of Reactions
Ropivacaine undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, primarily CYP1A2, leading to the formation of 3-hydroxy-ropivacaine.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of hydrogen atoms with other functional groups, though specific examples are limited.
Common Reagents and Conditions
Oxidation: CYP1A2 enzyme is the primary catalyst for the oxidation of this compound to 3-hydroxy-ropivacaine.
Major Products
3-Hydroxy-ropivacaine: The primary metabolite formed through oxidation.
Scientific Research Applications
Ropivacaine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the pharmacokinetics and pharmacodynamics of local anesthetics.
Biology: Investigated for its effects on nerve conduction and its potential use in nerve block procedures.
Medicine: Widely used for local and regional anesthesia in surgical procedures, labor pain management, and postoperative pain relief
Comparison with Similar Compounds
Ropivacaine is often compared to other local anesthetics such as bupivacaine and lidocaine. Here are some key points of comparison:
Bupivacaine: This compound has a similar duration of action but is less cardiotoxic and has a greater margin of safety.
Lidocaine: This compound has a longer duration of action and a lower potential for central nervous system and cardiac complications.
Levobupivacaine: Both this compound and levobupivacaine are less cardiotoxic than bupivacaine, but this compound is preferred for its reduced motor blockade.
Conclusion
This compound is a versatile and safer alternative to other local anesthetics, making it a valuable compound in medical and scientific research. Its unique properties and reduced toxicity profile have led to its widespread use in various applications.
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNUMMKYBVTFN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040187 | |
Record name | Ropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.53e-01 g/L | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics like ropivacaine block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84057-95-4, 98626-61-0 | |
Record name | Ropivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84057-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ropivacaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084057954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ropivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ropivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-N-(2,6-dimethylphenyl)-1-propyl-piperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IO5LYA57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ropivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ropivacaine exert its anesthetic effect?
A: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve membranes. [, , ] This prevents the generation and conduction of nerve impulses, leading to anesthesia in the targeted area.
Q2: Does this compound affect motor function?
A: While this compound's primary target is sensory nerves, it can also affect motor function, especially at higher doses. [, , , , ] Studies have shown that this compound exhibits a lesser degree of motor blockade compared to bupivacaine, potentially due to its different affinity for sodium channel subtypes. [, , ]
Q3: Beyond its anesthetic effects, does this compound have other physiological impacts?
A: Interestingly, research suggests that this compound possesses anti-inflammatory properties. In experimental models of lung injury, it was found to attenuate inflammatory responses by reducing neutrophil adhesion, cytotoxicity, and the production of inflammatory mediators. [] Further research is necessary to fully understand these mechanisms and potential therapeutic applications.
Q4: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C17H26N2O, and its molecular weight is 274.40 g/mol. []
Q5: Are there different forms of this compound, and how do their properties differ?
A: Yes, this compound exists as both hydrochloride and mesylate salts. [, , ] this compound mesylate, due to its higher solubility, demonstrates a faster dissolution rate compared to the hydrochloride salt. [, ] This enhanced dissolution profile could potentially translate into faster onset of action and improved bioavailability.
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research, there is no evidence to suggest that this compound possesses inherent catalytic properties. Its primary mechanism of action involves binding to sodium channels, not catalyzing chemical reactions.
Q7: Have computational chemistry methods been used to study this compound?
A7: While the provided research doesn't detail specific computational studies, such approaches could be valuable in exploring this compound's interactions with its target, predicting its pharmacokinetic properties, and designing novel analogs with improved characteristics.
Q8: How does the structure of this compound contribute to its activity and potency?
A8: The structure of this compound, particularly its aromatic ring, ester linkage, and amine group, plays a crucial role in its binding to sodium channels and subsequent anesthetic activity. Modifications to these structural elements could alter its binding affinity, potency, and duration of action.
Q9: What are the common formulations of this compound used clinically?
A: this compound is commonly formulated as an injectable solution for various routes of administration, including epidural, caudal, and peripheral nerve blocks. [, , , , , , , , ] The choice of formulation and concentration depends on the desired clinical effect, the site of administration, and patient-specific factors.
Q10: How do different formulations of this compound affect its stability and bioavailability?
A: The choice of salt form (hydrochloride or mesylate) can impact this compound's solubility and dissolution rate, potentially influencing its onset of action and bioavailability. [, ] Furthermore, the addition of adjuvants, such as fentanyl or clonidine, to this compound formulations can modulate its analgesic properties, duration of action, and side effect profile. [, , , , , ]
Q11: What is the safety profile of this compound?
A: this compound is generally well-tolerated, but like all local anesthetics, it carries a risk of systemic toxicity, particularly with accidental intravenous injection or high doses. [, ] Careful dose selection, monitoring, and adherence to safe injection practices are crucial for minimizing these risks.
Q12: How is this compound metabolized and eliminated from the body?
A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A2. [] The primary metabolic pathway involves N-dealkylation and aromatic hydroxylation. [] The metabolites are subsequently excreted in the urine. [, ]
Q13: What types of in vitro and in vivo models have been used to study this compound's effects?
A: this compound's effects have been extensively studied in both in vitro and in vivo models. In vitro studies often utilize cell cultures, including primary cells and immortalized cell lines, to investigate its mechanisms of action, cytotoxicity, and impact on cellular processes. [, ] In vivo studies, typically employing rodent models, assess its analgesic efficacy, pharmacokinetics, and potential toxicity in a living organism. [, , , , , , ]
Q14: Is there evidence of resistance to this compound's anesthetic effects?
A14: While the development of true resistance to local anesthetics like this compound is rare, factors such as individual variability in drug metabolism, inflammation at the injection site, and the specific characteristics of the nerve fibers involved can influence the effectiveness of nerve blocks.
Q15: Are there strategies to improve the delivery of this compound to specific targets?
A15: Research is ongoing to develop novel drug delivery systems for this compound, aiming to improve its targeting to specific tissues or nerves, prolong its duration of action, and minimize systemic exposure.
Q16: What analytical methods are used to quantify this compound and its metabolites in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is commonly employed to quantify this compound and its metabolites in plasma or other biological matrices. [, , ] These methods offer high sensitivity and specificity, enabling researchers to study the drug's pharmacokinetic profile and metabolic fate.
Q17: Are there alternatives to this compound for local anesthesia?
A: Yes, several other local anesthetics are available, each with its own pharmacological profile and clinical considerations. [] Common alternatives include bupivacaine, levobupivacaine, and lidocaine. [, , , ] The choice of local anesthetic depends on various factors, including the desired duration of action, the type of procedure, and patient-specific factors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.